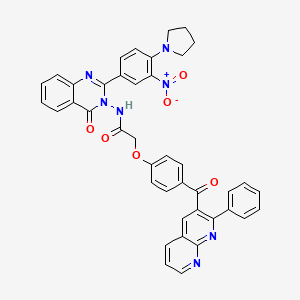
Pyrocatechol, 4-(2-(4-(o-tolyl)-1-piperazinyl)ethyl)-, dihydrobromide, hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrocatechol, 4-(2-(4-(o-tolyl)-1-piperazinyl)ethyl)-, dihydrobromide, hydrate is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a pyrocatechol moiety and a piperazine ring substituted with an o-tolyl group. The dihydrobromide and hydrate forms add to its stability and solubility, making it useful in different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrocatechol, 4-(2-(4-(o-tolyl)-1-piperazinyl)ethyl)-, dihydrobromide, hydrate typically involves multiple steps. The initial step often includes the formation of the pyrocatechol derivative, followed by the introduction of the piperazine ring. The o-tolyl group is then added to the piperazine ring through a substitution reaction. The final steps involve the formation of the dihydrobromide salt and the addition of water to form the hydrate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrocatechol, 4-(2-(4-(o-tolyl)-1-piperazinyl)ethyl)-, dihydrobromide, hydrate undergoes various chemical reactions, including:
Oxidation: The pyrocatechol moiety can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to form different derivatives.
Substitution: The piperazine ring allows for substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation of the pyrocatechol moiety can lead to the formation of quinones, while substitution reactions can introduce various functional groups to the piperazine ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, Pyrocatechol, 4-(2-(4-(o-tolyl)-1-piperazinyl)ethyl)-, dihydrobromide, hydrate is used to study enzyme interactions and receptor binding due to its ability to interact with biological molecules.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with specific receptors makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of Pyrocatechol, 4-(2-(4-(o-tolyl)-1-piperazinyl)ethyl)-, dihydrobromide, hydrate involves its interaction with specific molecular targets. The pyrocatechol moiety can interact with enzymes and receptors, while the piperazine ring can bind to various biological molecules. These interactions can modulate biological pathways, leading to specific effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrocatechol: A simpler compound with similar oxidation properties.
Piperazine: A basic structure that forms the backbone of the compound.
o-Tolyl Piperazine: A derivative with similar substitution patterns.
Uniqueness
What sets Pyrocatechol, 4-(2-(4-(o-tolyl)-1-piperazinyl)ethyl)-, dihydrobromide, hydrate apart is its combination of these functional groups, which provides a unique set of chemical and biological properties. This makes it more versatile and useful in various applications compared to its simpler counterparts.
Propriétés
Numéro CAS |
102366-99-4 |
|---|---|
Formule moléculaire |
C19H28Br2N2O3 |
Poids moléculaire |
492.2 g/mol |
Nom IUPAC |
4-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]benzene-1,2-diol;hydrate;dihydrobromide |
InChI |
InChI=1S/C19H24N2O2.2BrH.H2O/c1-15-4-2-3-5-17(15)21-12-10-20(11-13-21)9-8-16-6-7-18(22)19(23)14-16;;;/h2-7,14,22-23H,8-13H2,1H3;2*1H;1H2 |
Clé InChI |
RCJYWGKKZFNUNB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N2CCN(CC2)CCC3=CC(=C(C=C3)O)O.O.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


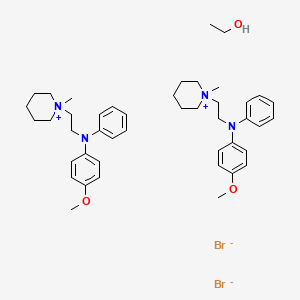
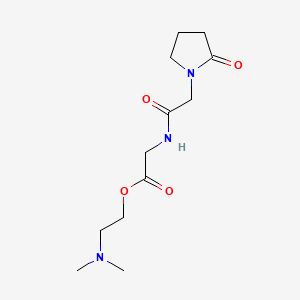

![5-[[4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile](/img/structure/B15186929.png)
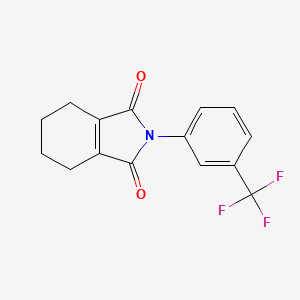

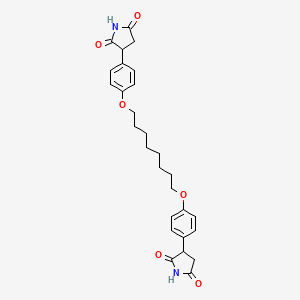
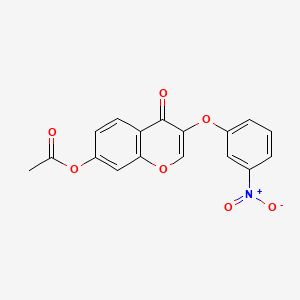

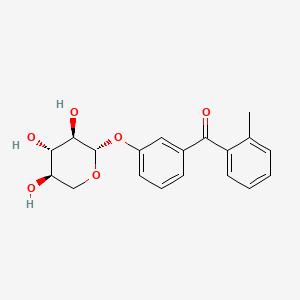
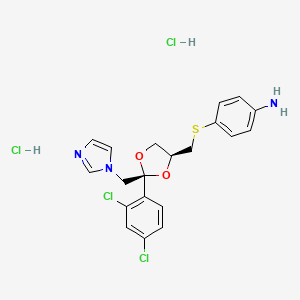
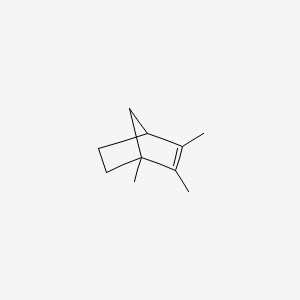
![4-benzyl-7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one;(E)-but-2-enedioic acid](/img/structure/B15186999.png)
